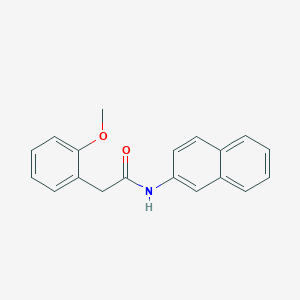
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. The compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases.
Mécanisme D'action
BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the activation and survival of B cells. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide selectively binds to the ATP-binding site of BTK and inhibits its activity, thereby preventing the downstream activation of the BCR signaling pathway. This leads to the suppression of B-cell activation and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity in various cell types, including B cells, T cells, and macrophages. This leads to the suppression of immune cell activation and the production of inflammatory cytokines, which are key drivers of autoimmune and inflammatory diseases. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, the compound has shown good efficacy in preclinical models of various autoimmune and inflammatory diseases, making it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the development of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide. One area of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, particularly in patients with autoimmune and inflammatory diseases. Finally, there is a need for the development of novel BTK inhibitors with improved selectivity and efficacy, which could potentially lead to the discovery of new therapeutic targets for the treatment of these diseases.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide involves a multi-step process that starts with the reaction of 5-tert-butyl-3-isoxazolylamine with 2,4-difluoroanisole in the presence of a base catalyst. This is followed by the introduction of a methyl group at the alpha position of the isoxazole ring using a Grignard reagent. The final step involves the formation of the amide bond between the isoxazole ring and the propanamide moiety using a coupling agent.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been extensively studied in preclinical models of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, multiple sclerosis, and Sjogren's syndrome. In these studies, the compound has been shown to effectively inhibit BTK activity, which plays a critical role in the activation of immune cells and the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O3/c1-16(2,3)13-9-14(21-24-13)20-15(22)17(4,5)23-12-7-6-10(18)8-11(12)19/h6-9H,1-5H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLGBFOXGSDFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)

![4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
![1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)
![N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5159453.png)
![2-({N-[2-(4-morpholinyl)ethyl]glycyl}amino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5159472.png)
![1-(3-{(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5159477.png)
![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)
![2-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5159484.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5159487.png)
![5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B5159492.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
![N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B5159501.png)
![N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5159509.png)